4-Acetylimidazole

概要

説明

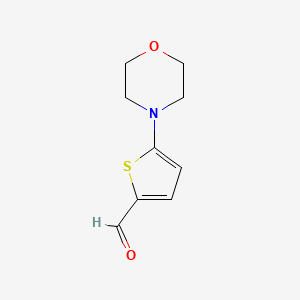

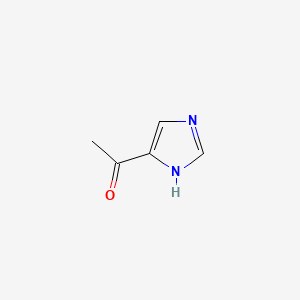

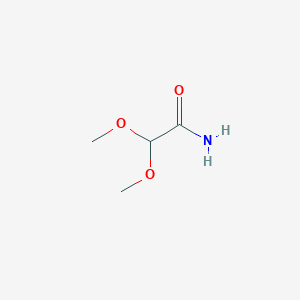

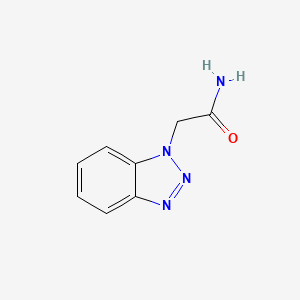

4-Acetylimidazole is a chemical compound that belongs to the class of acylimidazoles. It is characterized by the presence of an acetyl group attached to the imidazole ring. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. Acetylimidazoles are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 4-acetylimidazole derivatives has been explored through different synthetic routes. One approach involves the reaction of symmetrical 1,3-diones with N2O4 to yield nitro compounds, which are then hydrogenated and cyclized to form 4(5)-acyl-5(4)-alkylimidazoles . Another method reported is the conversion of 4-acylaminoisoxazoles to 4(S)-acylimidazoles, which has been described as the most general synthesis of these compounds to date . This indicates that traditional electrophilic acylation of imidazoles is not effective for producing 4(S)-acylimidazoles, necessitating alternative synthetic strategies.

Molecular Structure Analysis

The molecular structure of 4-acetylimidazole derivatives is confirmed through various spectroscopic techniques, including UV, IR, 1H NMR, 13C-NMR, NOESY, and HMBC NMR spectra . These techniques allow for the elucidation of the positions of protons and carbons within the molecule, confirming the structure of the synthesized compounds.

Chemical Reactions Analysis

4-Acetylimidazole and its derivatives can participate in various chemical reactions due to the reactive nature of the imidazole ring and the acetyl group. The compounds synthesized in the studies have been used to create novel classes of potential antibacterial and antioxidant derivatives . The presence of the acetyl group can influence the reactivity of the imidazole ring, making it a versatile moiety for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetylimidazole derivatives include strong UV absorption bands between 264 and 291 nm, which are attributed to π-π* transitions of the oxadiazole group . The electrochemical properties of these compounds are characterized by quasireversible redox processes. Additionally, the antibacterial and antioxidant activities of these derivatives have been evaluated, with some compounds showing significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . These properties make 4-acetylimidazole derivatives interesting for further research and potential applications in pharmaceuticals and materials science.

科学的研究の応用

Chemical Biology

- Field : Chemical Biology

- Application : N-acyl imidazole derivatives, including 4-Acetylimidazole, are used in chemical biology researches . They are unique electrophiles that exhibit moderate reactivity, relatively long half-life, and high solubility in water .

- Methods : These derivatives are used for the chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs . The methods enable the chemical modification of endogenously existing POIs and RNAs in live cells .

- Results : The application of N-acyl imidazole derivatives has launched a number of chemical biology researches, offering a variety of opportunities not only for fundamental scientific study but also for biotechnology and drug development .

Biomass Processing

- Field : Biomass Processing

- Application : 4-Acetylimidazole has been proven to be the actual acetylating agent in the acetylation of polysaccharides by 1,3-dialkylimidazolium acetate ionic liquids .

- Methods : The acetylation is caused by impurities in the ionic liquids. Specially purified ionic liquids do not show an acetylating effect . The presence of 1-Acetylimidazole in aged ionic liquids has been confirmed .

- Results : The acetylation of polysaccharides by 1,3-dialkylimidazolium acetate ionic liquids has implications on the processing of biomaterials in ionic liquids .

Protein Activation

- Field : Biochemistry and Molecular Biology

- Application : N-acyl imidazoles, including 4-Acetylimidazole, are known to play crucial roles in the activation process of some proteins and enzymes .

- Methods : For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B . The released thiol then acts as a base to catalyze the transfer of the acyl group to amino and/or hydroxyl groups of corresponding substrates for eliminating the pathogens .

- Results : This mechanism has been observed in the activation of human complement component C4B .

Synthesis of Ionic Liquids

- Field : Organic Chemistry

- Application : 4-Acetylimidazole is used in the synthesis of functionalized ionic liquids .

- Methods : Two new functionalized ionic liquids, 1-acetyl-3-alkylimidazolium iodides, were synthesized by the reactions of 1-acetylimidazole with alkyl iodides under solvent-free condition .

- Results : The structures of the synthesized ionic liquids were confirmed by 1H NMR, ESI-MS, IR, UV-Vis and elemental analysis .

Synthesis of Natural Products

- Field : Organic Chemistry

- Application : (4H)-Imidazol-4-ones, which include 4-Acetylimidazole, are an important scaffold for a variety of applications, including natural products .

- Methods : Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .

- Results : This heterocyclic structural motif is found naturally occurring in the body. Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .

Synthesis of Novel Proteasome Modulators

- Field : Medicinal Chemistry

- Application : Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry .

- Methods : The synthesis of heterocycles for their application as a new class of novel proteasome modulators as well as the total synthesis of natural products .

- Results : The preparation of (4H)-imidazol-4-ones goes back as far as 1907, when H. Finger first reported the synthesis of a (4H)-imidazol-4-one . Since then, a number of unique methodologies have been developed for the production of imidazol-4-ones .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340547 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylimidazole | |

CAS RN |

61985-25-9 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B1332300.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)